
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers: is a chemical compound that consists of a cyclohexane ring substituted with a tert-butyl group and an amine group. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This mixture is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylcyclohexan-1-amine hydrochloride typically involves the following steps:
Cyclohexanone Synthesis: The starting material, cyclohexanone, is synthesized through the oxidation of cyclohexanol.
tert-Butylation: Cyclohexanone undergoes tert-butylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to form 3-tert-butylcyclohexanone.
Reductive Amination: The 3-tert-butylcyclohexanone is then subjected to reductive amination with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride to yield 3-tert-butylcyclohexan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are employed.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure the desired purity and diastereomeric composition.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated cyclohexane derivatives.
Scientific Research Applications
Chemistry:
Chiral Resolution: Used in the study of chiral resolution techniques due to its diastereomeric nature.
Stereochemistry: Serves as a model compound for studying stereochemical effects in organic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Medicine:
Pharmaceutical Intermediates: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Industry:
Catalyst Development: Employed in the development of new catalysts for organic synthesis.
Mechanism of Action
The mechanism of action of 3-tert-butylcyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclohexan-1-amine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
3-tert-butylcyclohexanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
3-tert-butylcyclohexanone: The ketone analog, used in different synthetic applications.
Uniqueness: 3-tert-butylcyclohexan-1-amine hydrochloride is unique due to its combination of a bulky tert-butyl group and an amine group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in stereochemical studies and as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H22ClN |
|---|---|
Molecular Weight |
191.74 g/mol |
IUPAC Name |
3-tert-butylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2,3)8-5-4-6-9(11)7-8;/h8-9H,4-7,11H2,1-3H3;1H |
InChI Key |
RAQUNSJNMIPFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


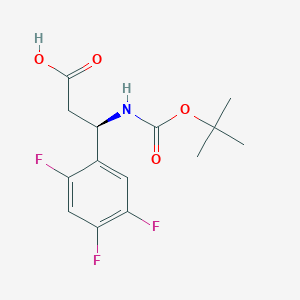
![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490938.png)
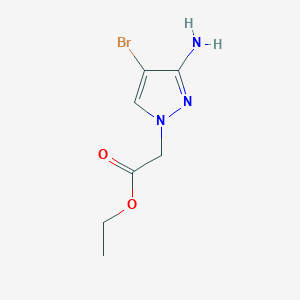
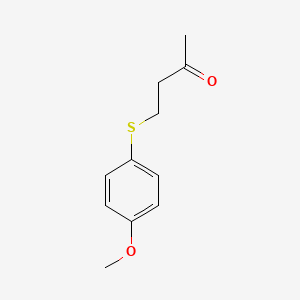
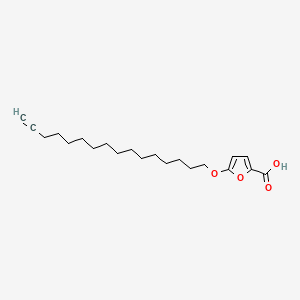
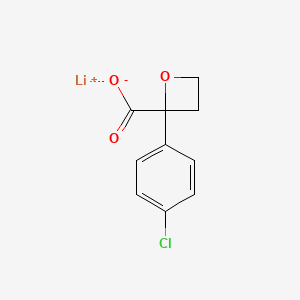
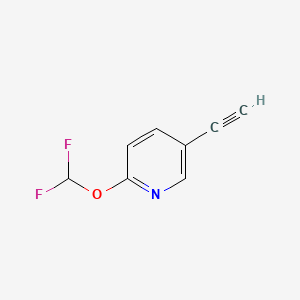
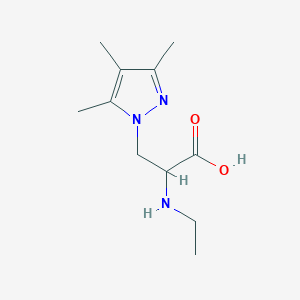
amine](/img/structure/B13490977.png)
![ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate](/img/structure/B13490987.png)
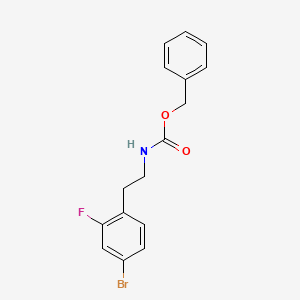

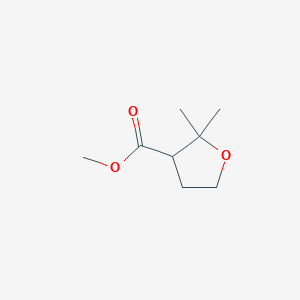
![7-Benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13491011.png)
